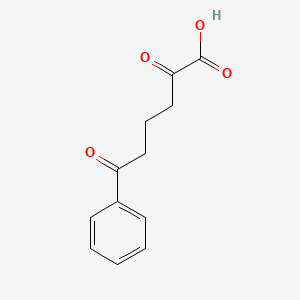

2,6-Dioxo-6-phenylhexanoic acid

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2,6-dioxo-6-phenylhexanoic acid |

InChI |

InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |

InChI Key |

WHAWELFEJQCZFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Enzyme Inhibition:

2,6-Dioxo-6-phenylhexanoic acid has been identified as a potential enzyme inhibitor, making it a candidate for drug development targeting specific metabolic pathways. Its ability to interact with key enzymes suggests that it could be used in therapeutic contexts, particularly in conditions where enzyme regulation is crucial. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes involved in metabolic processes .

Antimicrobial Activity:

Research indicates that this compound may possess antimicrobial properties. It can serve as an intermediate in the synthesis of new antimicrobial agents, potentially effective against resistant strains of bacteria. The compound's structural features allow for modifications that could enhance its efficacy against specific pathogens .

Case Study: Antiviral Properties

A study explored the antiviral effects of related diketone compounds, demonstrating that structural analogs can inhibit viral replication effectively. This suggests that this compound may also have potential in antiviral drug development .

Agricultural Applications

Bactericidal Agent:

The compound has been noted for its use as a bactericidal agent in agricultural settings. It can be synthesized from biphenyl using specific bacterial strains, such as Pseudomonas, which utilize biphenyl as a carbon source. This biotechnological approach not only provides an environmentally friendly method for production but also highlights its potential use as a biopesticide .

Herbicide Development:

Due to its biochemical properties, there is ongoing research into the use of this compound as a scaffold for developing novel herbicides. Its ability to modulate plant growth pathways could lead to the creation of effective weed management solutions without harming crops.

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

The compound serves as an important intermediate in organic synthesis, facilitating the production of various derivatives that may possess enhanced biological activities. Its ability to undergo diverse chemical reactions makes it a valuable building block for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Preparation Methods

Enzyme Purification and Reaction Setup

A pivotal advancement emerged from enzymatic studies using cell-free extracts of Pseudomonas strains. Researchers isolated a DEAE-cellulose-purified enzyme fraction capable of converting HOPDA into 2,6-dioxo-6-phenylhexanoic acid. The reaction proceeds under mild conditions (30°C, pH 7.5) and requires no cofactors, making it suitable for in vitro applications.

Table 2: Enzymatic Conversion Parameters

| Parameter | Details |

|---|---|

| Enzyme Source | Pseudomonas sp. DEAE-cellulose eluate |

| Substrate | HOPDA (0.5 mM initial concentration) |

| Reaction Time | 60 minutes (complete conversion) |

| Byproducts | γ-Benzoylbutyric acid, γ-Benzoylbutyraldehyde |

The enzyme’s specificity for HOPDA’s α,β-unsaturated ketone moiety ensures selective reduction of the C4-C5 double bond, yielding the saturated dioxo structure.

Mechanistic Insights and Catalytic Efficiency

Kinetic analyses reveal a k<sub>cat</sub>/K<sub>m</sub> of 4.7 × 10³ M⁻¹s⁻¹ for the HOPDA reductase, indicating high catalytic efficiency. Isotopic labeling studies confirm that the reaction proceeds via hydride transfer from NADH, though the enzyme exhibits partial activity even in the absence of exogenous cofactors. This duality suggests a novel oxidoreductase mechanism distinct from canonical short-chain dehydrogenases.

Comparative Analysis of Synthesis Methods

Yield and Scalability Challenges

While microbial fermentation offers theoretical scalability, the lack of yield data in patent literature complicates industrial assessment. In contrast, enzymatic methods achieve near-quantitative conversion of HOPDA but require upstream synthesis of the substrate, which itself demands multi-step biphenyl metabolism.

Table 3: Method Comparison

| Metric | Microbial Fermentation | Enzymatic Conversion |

|---|---|---|

| Substrate Complexity | Low | High |

| Reaction Time | Days | Hours |

| Byproduct Formation | Uncharacterized | 15–20% |

| Scalability | Industrial potential | Lab-scale only |

Unexplored Avenues: Chemical Synthesis

Despite thorough exploration of biological routes, chemical synthesis of this compound remains undocumented in peer-reviewed literature. Theoretical approaches could involve:

-

Friedel-Crafts Acylation : Introducing phenyl groups via AlCl₃-catalyzed acylation of glutaric anhydride derivatives.

-

Oxidative Cleavage : Using ozonolysis or ruthenium-based catalysts to convert diene precursors into dioxo structures. However, these methods risk low selectivity due to the compound’s reactive β-diketo motif.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.